molecular formula C15H15FN4O B2841750 N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097894-90-9

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2841750
CAS No.: 2097894-90-9
M. Wt: 286.31
InChI Key: WTSQNPBXFODTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15FN4O and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation in Drug Development

The study of biotransformation pathways for β-secretase inhibitors highlights the metabolic fate of structurally related compounds, emphasizing the importance of understanding metabolic pathways in drug development. The research demonstrates that CYP3A4 plays a crucial role in metabolizing compounds, leading to significant insights into the design of new therapeutic agents (Lindgren et al., 2013).

Synthesis and Characterization of Heterocyclic Compounds

Another study focused on the synthesis and characterization of pyrazole derivatives, contributing to the understanding of structural properties and potential bioactivities. This research underlines the significance of heterocyclic chemistry in developing new molecules with potential therapeutic applications (Titi et al., 2020).

Heterocyclization for New Molecules

The exploration of intramolecular heterocyclization processes for creating new compounds with possible biological relevance showcases innovative approaches to molecular synthesis. Studies like these are fundamental in discovering new pathways for generating complex molecules (Sokolov & Aksinenko, 2009).

Development of Antibacterial and Antitumor Agents

Research into the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities highlights the potential of such compounds in addressing global health challenges. The creation of molecules with targeted biological activities is crucial for advancing pharmaceutical research (Chandrashekaraiah et al., 2014).

Pesticidal Activity of Novel Compounds

The design and synthesis of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, demonstrating significant pesticidal activity, exemplify the application of chemical research in agriculture. Identifying new pesticides with novel modes of action is essential for sustainable agricultural practices (Liu et al., 2021).

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-10-2-3-11(6-13(10)16)15(21)20-7-12(8-20)19-14-4-5-17-9-18-14/h2-6,9,12H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSQNPBXFODTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.